
3-Nitro-1-naphthoic acid
Overview
Description
3-Nitro-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₇NO₄. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO₂) at the third position and a carboxylic acid group (-COOH) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitro-1-naphthoic acid can be synthesized through several methods One common approach involves the nitration of 1-naphthoic acid using a mixture of concentrated sulfuric acid and nitric acid
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-amino-1-naphthoic acid.
Substitution: Formation of various substituted naphthoic acids depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Nitro-1-naphthoic acid can be compared with other nitro-substituted naphthalene derivatives, such as 2-nitro-1-naphthoic acid and 1-nitro-2-naphthoic acid. While these compounds share similar structural features, their reactivity and applications may differ due to the position of the nitro group on the naphthalene ring. The unique positioning of the nitro group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Comparison with Similar Compounds
- 2-Nitro-1-naphthoic acid
- 1-Nitro-2-naphthoic acid
- 3-Amino-1-naphthoic acid (reduction product)
Biological Activity
3-Nitro-1-naphthoic acid (3-NNA) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of 3-NNA, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a nitro-substituted derivative of naphthoic acid, characterized by the presence of a nitro group at the 3-position of the naphthalene ring. Its molecular formula is , and it has a molecular weight of approximately 201.19 g/mol. The nitro group significantly influences the compound's chemical reactivity and biological interactions.
The biological activity of 3-NNA can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that 3-NNA exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that related nitro compounds can induce DNA damage and apoptosis in cancer cells by inhibiting topoisomerase I and disrupting cell cycle progression .
- Enzyme Inhibition : The compound acts as a probe in biochemical studies, particularly in investigating enzyme activities and metabolic pathways. The nitro group can interact with nucleophilic sites on proteins, leading to enzyme inhibition.
- Anti-inflammatory Effects : Nitro compounds are known for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Antitumor Activity
A study evaluating a series of nitro-naphthalimides found that compounds similar to 3-NNA displayed significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and T-24 (bladder cancer). The best-performing compound showed an IC50 value of approximately 4.13 μM against T-24 cells, indicating potent antitumor potential .
Enzyme Interaction Studies
3-NNA has been utilized in studies assessing its interaction with various enzymes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition suggests potential therapeutic applications in managing inflammatory diseases .
Plant Growth Regulation
Research has also explored the effects of 3-NNA on plant growth. Various derivatives of naphthoic acid, including nitro-substituted variants, have been tested for their ability to promote or inhibit plant growth. The findings indicate that while some nitro derivatives may exhibit growth-promoting properties, others like 3-NNA may have less pronounced effects compared to their parent compounds .
Case Studies and Research Findings
Properties
IUPAC Name |
3-nitronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNZIGOFCKHWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282467 | |
Record name | 3-nitro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-84-0 | |
Record name | 4507-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-nitro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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